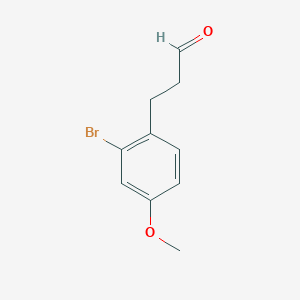
(4-(5-Methylthiophen-2-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-Methylthiophen-2-yl)phenyl)methanamine: is an organic compound that belongs to the class of phenylmethylamines. It consists of a phenyl group substituted by a methanamine moiety, with a thiophene ring attached to the phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Methylthiophen-2-yl)phenyl)methanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (4-(5-Methylthiophen-2-yl)phenyl)methanamine is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology: It can be used in the synthesis of compounds with antimicrobial, antifungal, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents targeting specific biological pathways .
Industry: The compound is also used in the chemical industry as an intermediate for the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of (4-(5-Methylthiophen-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
(5-Methylthiophen-2-yl)methanamine: This compound is structurally similar but lacks the phenyl group.
(4-(5-Methylthiophen-2-yl)phenyl)methanol: This compound has a hydroxyl group instead of a methanamine group.
Uniqueness: (4-(5-Methylthiophen-2-yl)phenyl)methanamine is unique due to the presence of both the phenyl and thiophene rings, which confer specific electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H13NS |
|---|---|
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
[4-(5-methylthiophen-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H13NS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7H,8,13H2,1H3 |
InChI-Schlüssel |
KYDBANGAMOTKKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
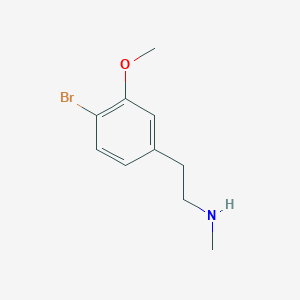

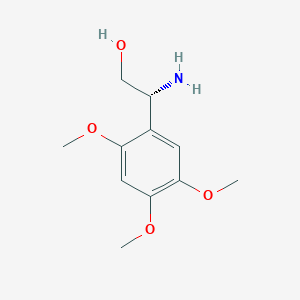
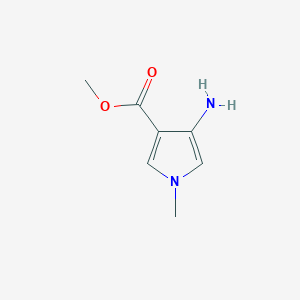


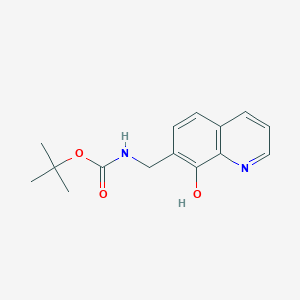
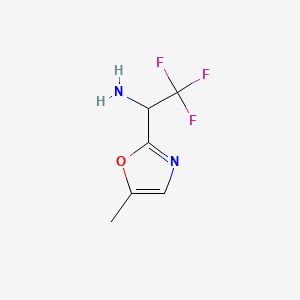

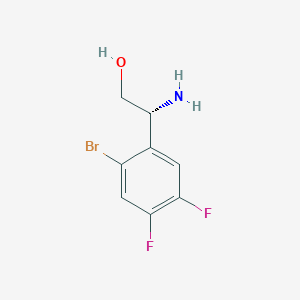
![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)
